molecular formula C9H16N4O B6647285 1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea

1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea

Cat. No.: B6647285
M. Wt: 196.25 g/mol
InChI Key: RMLQMEAHSDFGOB-UHFFFAOYSA-N
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Description

1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea typically involves the reaction of 1-ethylpyrazole with isocyanates or carbamates under controlled conditions. One common method is the reaction of 1-ethylpyrazole with isocyanate in the presence of a base such as triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea can be compared with other similar compounds, such as:

    1-(1-Methylpyrazol-4-yl)-3-propan-2-ylurea: Similar structure but with a methyl group instead of an ethyl group.

    1-(1-Ethylpyrazol-4-yl)-3-butylurea: Similar structure but with a butyl group instead of a propan-2-yl group.

    1-(1-Ethylpyrazol-4-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a propan-2-yl group.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their substituent groups.

Properties

IUPAC Name

1-(1-ethylpyrazol-4-yl)-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-4-13-6-8(5-10-13)12-9(14)11-7(2)3/h5-7H,4H2,1-3H3,(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLQMEAHSDFGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)NC(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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